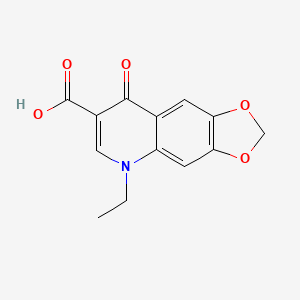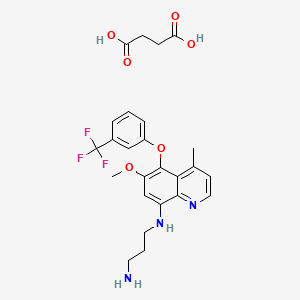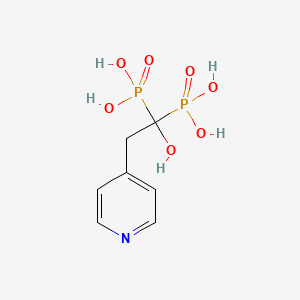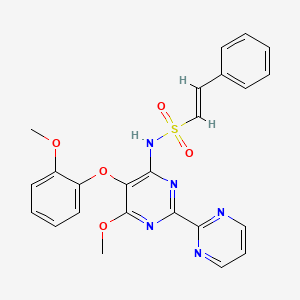
Oxolinic acid
概要
説明
Oxolinic acid is a quinolone antibiotic developed in Japan in the 1970s . It is used in dosages of 12–20 mg/kg orally administered for five to ten days . The antibiotic works by inhibiting the enzyme DNA gyrase . It also acts as a dopamine reuptake inhibitor and has stimulant effects in mice .
Molecular Structure Analysis
Oxolinic acid has a molecular formula of C13H11NO5 . Its molecular weight is 261.23 . The structure of Oxolinic acid is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reaction between Oxolinic acid and Fe (III), Zn (II), Ca (II), and Mg (II) ions results in the formation of metal-based complexes .Physical And Chemical Properties Analysis
Oxolinic acid has a density of 1.5±0.1 g/cm3 . Its boiling point is 473.2±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The flash point is 240.0±28.7 °C .科学的研究の応用
Antibacterial Drug
Oxolinic acid is a first-generation quinolone, developed by Warner-Lambert, approved by the FDA in the 1970s for the treatment of bacterial urinary infections not associated with bacteremia in adults . It has been used in Japan for the control of bacterial seedling rot of rice (P. glumae) in the form of seed treatment, and for the control of bacterial grain rot of rice (P. glumae) and soft rot of vegetables (E. carotovora subsp. carotovora) in the form of spray treatment .
Complexes with Rare-Earth Metal Cations
Six new complexes of the first-generation quinolone oxolinic acid with rare-earth metal cations (Y 3+, La 3+, Sm 3+, Eu 3+, Gd 3+, Tb 3+) have been synthesized and characterized . The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms .
Cytotoxicity Studies
The cytotoxic activity of the complexes, as well as the ligand, has been studied on MDA-MB 231 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma) and HUVEC (normal human umbilical vein endothelial cells) cell lines .
DNA/Protein Binding
UV-Vis spectroscopy and competitive binding studies show that the complexes display binding affinities (K b) towards double stranded DNA in the range of 9.33 × 10 4 − 10.72 × 10 5 . Major and minor groove-binding most likely play a significant role in the interactions of the complexes with DNA .
Complexes with Fe (III), Zn (II), Ca (II), and Mg (II) Ions
The chemical reaction between quinolone antibiotic oxolinic acid (OA) and Fe (III), Zn (II), Ca (II), and Mg (II) ions results in the formation of metal-based complexes . The OA molecule utilizes the two oxygen atoms of the carboxylate group and the pyridone C=O group to bind the investigated metal ions .
Antimicrobial Activity
The complex containing Ca (II) ions exhibited remarkable antibacterial and antifungal activity against all tested microbial strains, surpassing or equaling the potency of the standard drugs (streptomycin for antibacterial assays and ketoconazole for antifungal assays) .
Aquaculture
This study was undertaken to establish the withdrawal time following Oxolinic acid treatments of cultured cobia to depletion below 50 ng/g in muscle and skin (the current tolerance level set by the Taiwan Food and Drug Administration (Taiwan FDA; TFDA) (TFDA, 2014) .
作用機序
Target of Action
Oxolinic acid is a quinolone antibiotic . Its primary target is the enzyme DNA gyrase . DNA gyrase plays a crucial role in DNA replication, being responsible for introducing negative supercoils into DNA, which is essential for various DNA functions, including replication, transcription, and recombination .
Mode of Action
Oxolinic acid works by inhibiting DNA gyrase . By inhibiting this enzyme, oxolinic acid disrupts the supercoiling of DNA, thereby preventing bacterial cell division and leading to cell death . This mechanism makes it particularly effective against rapidly dividing bacteria .
Biochemical Pathways
It is known that the inhibition of dna gyrase by oxolinic acid disrupts dna replication, which is a crucial process in the cell cycle of bacteria .
Pharmacokinetics
After oral administration, oxolinic acid is absorbed rapidly from the gastrointestinal tract . Peak serum concentrations of the unconjugated drug are reached in two to four hours . A two-phase elimination pattern has been observed in humans after repeated dosing . These pharmacokinetic properties influence the bioavailability of oxolinic acid, affecting its therapeutic efficacy.
Result of Action
The inhibition of DNA gyrase by oxolinic acid leads to the disruption of DNA replication, preventing bacterial cell division . This results in the death of the bacterial cells, making oxolinic acid an effective bactericidal agent . It is particularly effective against rapidly dividing bacteria .
Safety and Hazards
特性
IUPAC Name |
5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGZCKSPAKDVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021089 | |
| Record name | Oxolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...INTERFERENCE WITH DEOXYRIBONUCLEIC ACID (DNA) SYNTH. OXOLINIC ACID, HOWEVER, HAS DEMONSTRATED 10-FOLD GREATER /THAN NALIDIXIC ACID/ ABILITY TO INHIBIT DNA REPLICATION, WHICH IS PARALLELED BY ITS GREATER IN VITRO ACTIVITY FOR ENTEROBACTERIACEAE. | |
| Record name | OXOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Oxolinic acid | |
Color/Form |
CRYSTALS FROM DIMETHYLFORMAMIDE | |
CAS RN |
14698-29-4 | |
| Record name | Oxolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14698-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxolinic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0A22B22FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
314-316 °C | |
| Record name | OXOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does oxolinic acid exert its antibacterial effect?
A1: Oxolinic acid inhibits bacterial DNA synthesis by targeting DNA gyrase [, ]. DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, which are crucial for replication and transcription. By binding to the A subunit of DNA gyrase, oxolinic acid blocks this enzyme's activity, ultimately leading to bacterial cell death [].
Q2: Is oxolinic acid bactericidal or bacteriostatic?
A2: Research suggests that oxolinic acid can exhibit both bactericidal and bacteriostatic activity depending on the bacterial species, growth phase of the bacteria, and concentration of the drug used [, ].
Q3: Does oxolinic acid affect RNA synthesis?
A3: While primarily targeting DNA gyrase, studies show that oxolinic acid can also inhibit RNA synthesis at concentrations that do not significantly alter average DNA supercoiling []. This suggests an additional mechanism of action independent of its effect on DNA gyrase.
Q4: What is the molecular formula and weight of oxolinic acid?
A4: Oxolinic acid has the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol.
Q5: Are there any specific spectroscopic data available for oxolinic acid?
A5: Several studies employ analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detectors for characterizing and quantifying oxolinic acid in various matrices [, , , ]. These techniques utilize specific excitation and emission wavelengths for oxolinic acid detection.
Q6: What is the bioavailability of oxolinic acid in fish?
A6: Bioavailability of oxolinic acid in fish varies depending on the species and administration route. In Atlantic salmon, oral bioavailability was found to be 30.1% []. In turbot, oral bioavailability was 27.9% []. Factors like water temperature can also influence absorption [].
Q7: How is oxolinic acid distributed in fish tissues?
A7: Oxolinic acid demonstrates good tissue penetration in fish, achieving significant concentrations in muscle, liver, kidney, and plasma after administration [, , , ].
Q8: What is the elimination half-life of oxolinic acid in fish?
A8: The elimination half-life varies among fish species. In Atlantic salmon, it's approximately 18.2 hours []. In Atlantic halibut, it's estimated to be 52 hours after intravenous administration [].
Q9: How does the esterification of oxolinic acid affect its pharmacokinetic properties?
A9: Vetoquinol, the carbitol ester of oxolinic acid, exhibits improved oral bioavailability compared to the parent drug in Atlantic halibut []. This esterification strategy appears to enhance absorption from the gastrointestinal tract.
Q10: Are there reported cases of oxolinic acid resistance in bacteria?
A10: Yes, resistance to oxolinic acid has been observed in several bacterial species, including Aeromonas salmonicida, a significant fish pathogen [, , ].
Q11: What are the mechanisms of resistance to oxolinic acid?
A11: Resistance mechanisms can involve mutations in the gyrA gene, encoding the A subunit of DNA gyrase, leading to decreased binding affinity of oxolinic acid to its target []. Additionally, alterations in outer membrane proteins can contribute to reduced drug uptake and contribute to resistance [].
Q12: Is there cross-resistance between oxolinic acid and other antibacterial agents?
A12: Studies show that cross-resistance can occur between oxolinic acid and other quinolones, such as flumequine [, ]. Additionally, exposure to oxolinic acid can induce low-level resistance to oxytetracycline, suggesting potential cross-resistance mechanisms between these classes of antibiotics [].
Q13: What are the main toxicity concerns associated with oxolinic acid?
A13: While generally considered safe for use in animals when administered appropriately, high doses of oxolinic acid can have toxic effects, particularly on the central nervous system and gastrointestinal tract [].
Q14: Does oxolinic acid persist in the environment after use in aquaculture?
A14: Yes, oxolinic acid can persist in sediments below fish farms [, ]. Although it seems to degrade faster than oxytetracycline, its presence in the environment raises concerns about potential ecological impacts, particularly the development and spread of antibiotic resistance in bacterial populations.
Q15: What are the common methods for analyzing oxolinic acid residues?
A15: HPLC coupled with fluorescence or UV detection are widely employed for analyzing oxolinic acid residues in various matrices, including fish tissues, soil, and shrimp [, , , ]. These methods offer good sensitivity and selectivity for quantifying oxolinic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)




![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)

![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
methyl}phosphonic acid](/img/structure/B1677992.png)



